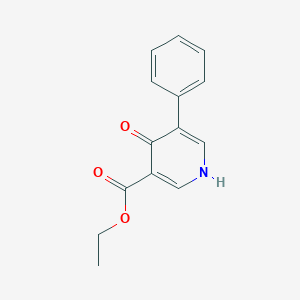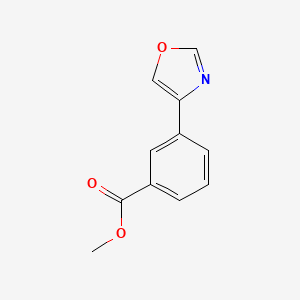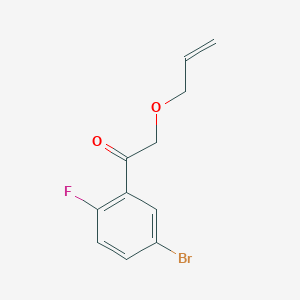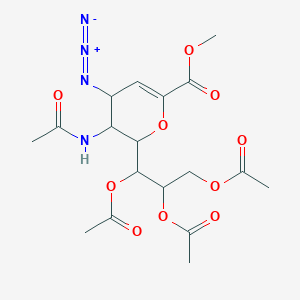![molecular formula C9H18N2O3 B8564146 methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B8564146.png)
methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucylglycine methyl ester is a dipeptide ester composed of leucine and glycine, with a methyl ester group attached to the glycine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucylglycine methyl ester can be synthesized through the esterification of leucine and glycine. One common method involves the use of trimethylchlorosilane in methanol to esterify the amino acids . The reaction typically proceeds under mild conditions and yields the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of L-Leucylglycine methyl ester often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucylglycine methyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces leucine, glycine, and methanol.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
L-Leucylglycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
L-Leucylglycine methyl ester exerts its effects primarily through its interaction with cellular enzymes and receptors. It is taken up by cells via receptor-mediated endocytosis and converted into active forms by dipeptidyl peptidase I in lysosomes . This conversion leads to the rupture of lysosomes and subsequent activation of apoptotic pathways, including the activation of caspase-3-like proteases and DNA fragmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine methyl ester: A simpler ester of leucine, used in similar applications but lacks the glycine residue.
L-Leucyl-L-leucine methyl ester: Another dipeptide ester with two leucine residues, known for its lysosomotropic properties.
Uniqueness
Its ability to induce apoptosis through lysosomal disruption sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(10)9(13)11-5-8(12)14-3/h6-7H,4-5,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI-Schlüssel |
QWZYDRRCPIDYNS-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromopropanoate](/img/structure/B8564066.png)
![3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8564074.png)

![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)










